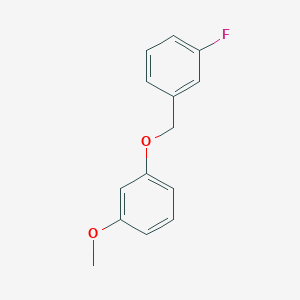
3-Fluorobenzyl(3-methoxyphenyl) ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorobenzyl(3-methoxyphenyl) ether, also known as FBME, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
作用机制
The mechanism of action of 3-Fluorobenzyl(3-methoxyphenyl) ether depends on its specific application. In anticancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. In Alzheimer's research, this compound has been studied as a potential inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its specific application. In anticancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's research, this compound has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain.
实验室实验的优点和局限性
3-Fluorobenzyl(3-methoxyphenyl) ether has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. Another advantage is its potential applications in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is the lack of comprehensive studies on its safety and efficacy, especially in human subjects.
未来方向
There are several future directions for 3-Fluorobenzyl(3-methoxyphenyl) ether research, including:
1. Further investigation of its potential anticancer properties and its mechanism of action.
2. Development of novel compounds based on this compound for drug discovery.
3. Investigation of its potential applications in material science, such as the synthesis of new polymers with improved properties.
4. Comprehensive studies on its safety and efficacy, especially in human subjects.
5. Investigation of its potential applications in other scientific research fields, such as neuroscience and immunology.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of this compound in various fields.
合成方法
3-Fluorobenzyl(3-methoxyphenyl) ether can be synthesized using different methods, including the reaction of 3-methoxyphenol with 3-fluorobenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a catalyst, such as palladium on carbon or copper(I) iodide.
科学研究应用
3-Fluorobenzyl(3-methoxyphenyl) ether has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. This compound has also been studied as a potential ligand for various targets, including G protein-coupled receptors and ion channels.
In material science, this compound has been used as a monomer for the synthesis of polymers with potential applications in optoelectronics and photovoltaics.
属性
IUPAC Name |
1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKIWKWOPODKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
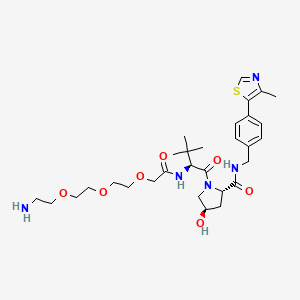
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)
![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)
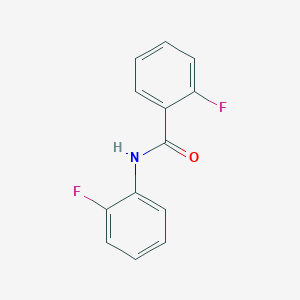
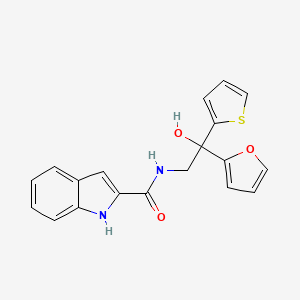


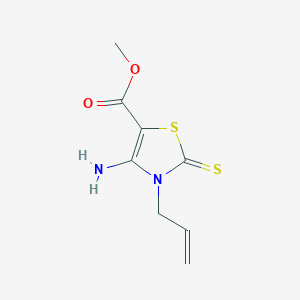

![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)